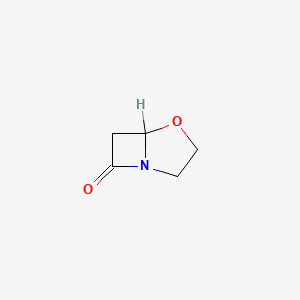

4-Oxa-1-azabicyclo(3.2.0)heptan-7-one

Description

Structural Classification and Nomenclature within Beta-Lactam Chemistry

The term "β-lactam" refers to a four-membered cyclic amide. Antibiotics and related compounds containing this ring are a cornerstone of modern medicine. wikipedia.org They are systematically classified based on the nature of the ring fused to the β-lactam core.

The 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one system belongs to the oxapenam class. wikipedia.orgebi.ac.uk In this nomenclature, "oxa" indicates the oxygen atom substituting a carbon in the five-membered ring, and "penam" refers to the bicyclic system of a β-lactam fused to a saturated five-membered ring. wikipedia.org Specifically, the fusion of a β-lactam ring to an oxazolidine (B1195125) ring gives rise to the oxapenam, or clavam, structure. wikipedia.orgebi.ac.uk

The International Union of Pure and Applied Chemistry (IUPAC) name for the parent compound is (5R)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one. nih.gov The classification system helps distinguish oxapenams from other critical β-lactam families, such as penams (containing a thiazolidine (B150603) ring), carbapenams (pyrrolidine ring), and cephems (dihydrothiazine ring). wikipedia.org

Table 1: Classification of Major β-Lactam Core Structures

| Core Structure Name | Fused Ring | Example or Class |

|---|---|---|

| Penam (B1241934) | Thiazolidine (Saturated) | Penicillins |

| Cephem | Dihydrothiazine (Unsaturated) | Cephalosporins |

| Carbapenem | Dihydro-1H-pyrrole (Unsaturated) | Meropenem |

| Oxapenam | Oxazolidine (Saturated) | Clavulanic Acid |

| Monobactam | None (Monocyclic) | Aztreonam |

This table illustrates the structural diversity within the β-lactam family, highlighting the unique fused ring system of each class. wikipedia.orgresearchgate.net

Historical Context and Significance as a Core Scaffold

The historical significance of the 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one scaffold is inextricably linked to the discovery of clavulanic acid . popline.orgnih.gov British scientists at the pharmaceutical company Beecham discovered clavulanic acid around 1974-1975, isolating it from the bacterium Streptomyces clavuligerus. encyclopedia.pubnih.govwikipedia.org The structure was fully elucidated in 1976 and reported as a novel fused β-lactam with the oxapenam core. encyclopedia.pubnih.gov

Clavulanic acid itself possesses only weak intrinsic antibacterial activity. wikipedia.orgtaylorandfrancis.com Its revolutionary impact came from its ability to potently inhibit β-lactamases, a class of enzymes produced by bacteria that degrade β-lactam antibiotics and are a primary mechanism of antibiotic resistance. popline.orgnih.govyoutube.com As a "suicide inhibitor," clavulanic acid binds covalently to the active site of the β-lactamase, leading to irreversible inactivation of the enzyme. wikipedia.org

This discovery addressed a major emerging crisis in medicine. nih.govresearchgate.net By combining clavulanic acid with β-lactamase-susceptible antibiotics, their spectrum of activity could be restored and expanded. taylorandfrancis.comresearchgate.net The first such combination, amoxicillin (B794) and potassium clavulanate, was launched in the UK in 1981 under the brand name Augmentin and has since become a vital tool in treating a wide range of bacterial infections. nih.govresearchgate.net The success of this strategy cemented the 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one scaffold as a critically important pharmacophore in medicinal chemistry.

Table 2: Key Historical Milestones of the Oxapenam Scaffold

| Year | Milestone | Significance |

|---|---|---|

| 1972 | A potent β-lactamase inhibitor was first identified. nih.gov | Marked the beginning of the search for clinically useful β-lactamase inhibitors. |

| 1974-1975 | Clavulanic acid was discovered from Streptomyces clavuligerus. nih.govwikipedia.org | The first natural product with the 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one core was identified as a powerful enzyme inhibitor. |

| 1976 | The chemical structure of clavulanic acid was elucidated. encyclopedia.pub | Confirmed the novel oxapenam bicyclic system. |

| 1981 | The combination of amoxicillin and clavulanic acid (Augmentin) was launched. nih.govresearchgate.net | Revolutionized antibiotic therapy by overcoming a key bacterial resistance mechanism. |

This table provides a timeline of the pivotal events that established the importance of the 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one core.

Contemporary Research Relevance in Chemical Biology

While its role in combating antibiotic resistance remains paramount, the 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one scaffold continues to be a subject of intense research in diverse areas of chemical biology. The inherent reactivity and stereochemical complexity of the system make it an attractive starting point for developing novel therapeutic agents targeting various enzymes and biological pathways.

Broad-Spectrum β-Lactamase Inhibitors: The rise of new, more complex β-lactamases (such as class C and D enzymes) has limited the effectiveness of older inhibitors like clavulanic acid, which are primarily active against class A enzymes. nih.gov Researchers are actively developing new oxapenam derivatives, such as C6-alkylidene substituted oxapenems, which have shown an unprecedented broad spectrum of activity against class A, C, and D β-lactamases. nih.gov However, these newer compounds face significant challenges related to hydrolytic and photolytic instability that have so far hindered their clinical development. nih.gov

Cysteine Protease Inhibition: The oxapenam scaffold has been identified as a promising framework for designing inhibitors of cysteine proteases, such as cathepsins. nih.govarkat-usa.org These enzymes are implicated in a range of diseases, including osteoporosis, cancer metastasis, and rheumatoid arthritis. arkat-usa.org A series of 6-substituted amino-4-oxa-1-azabicyclo[3.2.0]heptan-7-one compounds were synthesized, with one derivative showing excellent inhibitory activity against cathepsins L and K in the low nanomolar range. nih.gov Further studies have shown that modifying substituents at the C3 position can significantly enhance binding and potency. arkat-usa.org

Antitumor Agents: Research has also explored derivatives of 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one as potential antitumor agents. nih.gov Studies have reported that certain synthetic derivatives, particularly those with 3-amino acid substitutions, exhibit strong cytotoxicity against tumor cell lines like P388 and KB. nih.gov Some of these compounds demonstrated significant inhibition of in vivo tumor growth in mouse models. nih.gov

Neuromodulation: An unexpected area of research emerged from the discovery that clavulanic acid can upregulate the expression of the glutamate (B1630785) transporter 1 (GLT-1) in the nervous system. wikipedia.org This off-target effect led to studies exploring its potential for treating various central nervous system disorders. wikipedia.org Although formal development for these indications was discontinued, interest in the potential neurological applications of the scaffold continues. wikipedia.org

Table 3: Contemporary Research Applications of the 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one Scaffold

| Research Area | Target | Key Findings |

|---|---|---|

| Broad-Spectrum β-Lactamase Inhibition | Class A, C, and D β-Lactamases | C6-alkylidene oxapenems show potent, broad-spectrum activity but suffer from chemical instability. nih.gov |

| Cysteine Protease Inhibition | Cathepsins B, L, K, S | Specific 6-substituted amino derivatives demonstrate low nanomolar inhibition of Cathepsins L and K. nih.govarkat-usa.org |

| Antitumor Activity | Cancer Cell Lines (e.g., P388, KB) | 3-amino acid derivatives show potent cytotoxicity and in vivo tumor growth inhibition. nih.gov |

| Neuromodulation | Glutamate Transporter 1 (GLT-1) | Clavulanic acid upregulates GLT-1, suggesting potential (though undeveloped) CNS applications. wikipedia.org |

This table summarizes the diverse and ongoing research efforts leveraging the unique chemical properties of the oxapenam core structure.

Structure

2D Structure

3D Structure

Properties

CAS No. |

64341-46-4 |

|---|---|

Molecular Formula |

C5H7NO2 |

Molecular Weight |

113.11 g/mol |

IUPAC Name |

4-oxa-1-azabicyclo[3.2.0]heptan-7-one |

InChI |

InChI=1S/C5H7NO2/c7-4-3-5-6(4)1-2-8-5/h5H,1-3H2 |

InChI Key |

UBIRCWMYTXDXJX-UHFFFAOYSA-N |

SMILES |

C1COC2N1C(=O)C2 |

Canonical SMILES |

C1COC2N1C(=O)C2 |

Synonyms |

4-OABCH-7-ONE 4-oxa-1-azabicyclo(3.2.0)heptan-7-one |

Origin of Product |

United States |

Synthetic Strategies for the 4 Oxa 1 Azabicyclo 3.2.0 Heptan 7 One Ring System

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one core reveals several logical disconnections to simplify the target into more accessible starting materials. The most common strategies hinge on the formation of the fused five-membered oxazolidine (B1195125) ring onto a pre-existing four-membered β-lactam (azetidin-2-one) ring.

The primary disconnections are:

C5–O4 Bond Formation: This is the most prevalent retrosynthetic step. It involves an intramolecular cyclization where the oxygen atom, tethered to the C4 position of the azetidinone ring, acts as a nucleophile to displace a leaving group and form the oxazolidine ring. This approach simplifies the bicyclic system into a C4-substituted azetidin-2-one (B1220530) precursor.

N1–C2 Bond Formation: While less common, this disconnection involves forming the β-lactam ring as the final key step onto a pre-formed oxazolidine-containing structure.

[3+2] Cycloaddition: This approach envisions the formation of the five-membered ring through an intermolecular annulation process, where a three-atom component and a two-atom component are joined.

These disconnections guide the development of various synthetic strategies, which can be broadly categorized into intramolecular cyclization and intermolecular annulation methods.

Approaches to the Oxa-Azabicyclic Core Formation

Intramolecular Cyclization Methodologies

The formation of the oxapenam core via intramolecular cyclization is a robust and widely employed strategy. This approach typically starts with a suitably functionalized monocyclic β-lactam (azetidin-2-one). The key step is the ring closure to form the second, five-membered ring.

A classic example involves the use of 4-acetoxyazetidin-2-one as a versatile starting material. This can be converted into a precursor containing a side chain at the C4 position with a terminal leaving group. For instance, treatment of 4-(2-bromoethoxy)azetidin-2-one with a base induces an intramolecular Williamson ether synthesis, where the alkoxide formed from the hydroxyl group displaces the bromide, yielding the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one core.

Silver ion-assisted cyclization has also proven effective. Chloro-β-lactam derivatives, prepared from 4-acetoxy-2-azetidinone, can be treated with silver triflate to promote the cyclization and formation of the oxapenam ring system, albeit sometimes in modest yields after chromatographic purification.

Another innovative intramolecular approach involves the rhodium(II) acetate-catalyzed insertion of a carbene, derived from a diazo-β-keto-ester, into the N-H bond of 4-acetoxyazetidin-2-one. lookchem.com Interestingly, the expected N-alkylated intermediate is not isolated; instead, a spontaneous cyclization occurs to directly yield a substituted 4-oxa-1-azabicyclo[3.2.0]hept-2-ene ring system. lookchem.com

Table 1: Examples of Intramolecular Cyclization Strategies

| Starting Material | Key Reagent/Catalyst | Product | Reference |

| 4-(2-Bromoethoxy)azetidin-2-one | Base | 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one | |

| Chloro β-lactam derivative | Silver Triflate | Oxapenam derivative | N/A |

| 4-Acetoxyazetidin-2-one | Rhodium(II) acetate (B1210297), Ethyl diazoacetoacetate | Ethyl 7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | lookchem.com |

| cis-3-Benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones | Sodium Hydride | cis-2-Oxa-6-azabicyclo[3.2.0]heptan-7-ones | researchgate.net |

Intermolecular Annulation Pathways

Intermolecular strategies construct the bicyclic core by bringing together two different molecular fragments. These methods often rely on powerful cycloaddition reactions.

The [2+2] photocycloaddition is a notable method for forming bicyclo[3.2.0]heptane systems. taltech.eeresearchgate.net For the synthesis of the aza-analogue, this can involve the photochemical reaction between a suitable alkene and a derivative of furan-2(5H)-one or maleic anhydride (B1165640) to construct the core skeleton. taltech.ee

Another powerful intermolecular approach is the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine to form the β-lactam ring. researchgate.net This can be adapted to synthesize the oxapenam core. For example, a highly diastereoselective Staudinger cyclocondensation between acetoxyketene and an epoxyimine can produce a cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-one. researchgate.net This intermediate, upon hydrolysis and intramolecular ring opening of the epoxide, yields a stereodefined 4-hydroxy-2-oxa-6-azabicyclo[3.2.0]heptan-7-one. researchgate.net

More recent developments include [3+2] annulation reactions. For instance, an In(OTf)3-catalyzed intermolecular [3+2] annulation has been developed for the synthesis of related heterocyclic systems, showcasing the potential of this approach for constructing the five-membered ring. researchgate.net

Stereocontrolled Synthesis of Bicyclic Diastereomers and Enantiomers

The biological activity of oxapenam derivatives is highly dependent on their stereochemistry, particularly at the C5 bridgehead position. Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance.

One strategy is to start with an enantiomerically pure precursor. For instance, enantiopure 4-hydroxycyclopent-2-enone derivatives can undergo photochemical [2+2] cycloaddition reactions to provide diversely functionalized and enantiomerically pure bicyclo[3.2.0]heptanes. researchgate.net

Diastereoselectivity can be controlled during the ring-forming reactions. In the synthesis of substituted oxapenams from 4-(1,3-dibromoisopropoxy)azetidin-2-one, treatment with a base can lead to the formation of both (3RS, 5SR)- and (3RS, 5RS)-diastereomers, which can be separated. The relative stereochemistry of these products is often deduced using NMR spectroscopy and base-catalyzed epimerization studies. scispace.com Research has shown that for some derivatives, the trans isomers at the C3 and C5 positions exhibit superior stability and biological activity compared to the cis isomers. nih.gov

The Staudinger reaction can also be performed with high diastereoselectivity. By carefully choosing the ketene and imine components, it is possible to obtain the desired cis or trans relationship in the resulting β-lactam, which then dictates the stereochemistry of the final bicyclic product. The use of epoxyimines in a Staudinger [2+2]-cyclocondensation, for example, has been shown to proceed in a highly diastereoselective manner. researchgate.net

Novel Synthetic Routes and Methodological Innovations

The quest for more efficient and versatile syntheses of the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one ring system continues to drive innovation in synthetic methodology.

One area of innovation is the development of novel β-lactamase inhibitors based on this core structure, which often requires new synthetic approaches to introduce diverse substituents. psu.edu For example, clavulanic acid itself has been used as a starting material to prepare novel derivatives like (5R)-3-vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one, which can then undergo various transformations such as hydrogenation or Diels-Alder reactions to generate a library of new compounds. psu.edu

Catalytic methods are also at the forefront of innovation. The use of rhodium(II) acetate to catalyze a tandem carbene insertion/cyclization reaction represents a highly efficient entry into the unsaturated oxapenam system. lookchem.com Similarly, Lewis acid catalysis, for instance with scandium triflate, has been employed for intramolecular ring closures to form related fused β-lactam systems. researchgate.net

The development of multicomponent cascade reactions offers a powerful strategy for rapidly building molecular complexity. Platinum-catalyzed cycloisomerization of allenynes has been shown to produce 3-azabicyclo[3.2.0]heptane derivatives, and similar strategies could potentially be adapted for the oxa-analogue. taltech.ee

Biosynthetic Origin and Enzymatic Pathways of Related Clavams

Nature provides its own elegant synthetic strategy for the clavam ring system, most notably in the biosynthesis of clavulanic acid by the bacterium Streptomyces clavuligerus. nih.gov Understanding this enzymatic pathway offers valuable insights and potential for chemoenzymatic syntheses.

The biosynthesis begins with two primary metabolites: L-arginine and glyceraldehyde-3-phosphate (GAP). mdpi.commdpi.com The key steps are catalyzed by a series of dedicated enzymes encoded by a gene cluster. nih.gov

Condensation: The pathway is initiated by N²-(2-carboxyethyl)arginine synthase (CEAS), which condenses L-arginine and GAP to form N²-(2-carboxyethyl)arginine. mdpi.comresearchgate.net

β-Lactam Ring Formation: β-Lactam synthetase (BLS), an ATP-dependent enzyme, then catalyzes an intramolecular cyclization to form the four-membered β-lactam ring, yielding deoxyguanidinoproclavaminic acid. mdpi.comresearchgate.net

Hydrolysis: Proclavaminate amidinohydrolase (PAH) removes the guanidino group to give proclavaminic acid. researchgate.net

Oxidative Cyclization: The crucial bicyclic ring system is formed by clavaminate synthase (CAS), a non-heme iron-dependent oxygenase. This enzyme catalyzes the oxidative cyclization of proclavaminic acid to form (3S,5S)-clavaminic acid, the first intermediate containing the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one core. nih.govresearchgate.net

Clavaminic acid is a key branch point in the pathway. nih.gov It can either be converted into clavulanic acid through a series of further modifications, including a stereochemical inversion at C5, or it can lead to the formation of other clavam metabolites that retain the original (3S,5S) stereochemistry. nih.gov

Table 2: Key Enzymes and Intermediates in Clavam Biosynthesis

| Enzyme | Abbreviation | Substrate | Product | Function |

| N²-(2-carboxyethyl)arginine synthase | CEAS | L-arginine + GAP | N²-(2-carboxyethyl)arginine | Condensation of precursors. mdpi.com |

| β-Lactam synthetase | BLS | N²-(2-carboxyethyl)arginine | Deoxyguanidinoproclavaminic acid | Formation of the β-lactam ring. researchgate.netnih.gov |

| Proclavaminate amidinohydrolase | PAH | Deoxyguanidinoproclavaminic acid | Proclavaminic acid | Removal of guanidino group. researchgate.net |

| Clavaminate synthase | CAS | Proclavaminic acid | (3S,5S)-Clavaminic acid | Oxidative formation of the bicyclic core. nih.gov |

Precursor Incorporation and Early-Stage Biosynthesis

The biosynthesis of the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one ring system, the core of clavulanic acid, commences with the condensation of two primary metabolites: L-arginine and glyceraldehyde-3-phosphate (GAP). wikipedia.orgasm.orgnih.gov This initial step is catalyzed by N2-(2-carboxyethyl)-L-arginine synthase (CEAS), which couples the two precursors to form N2-(2-carboxyethyl)-L-arginine (CEA). asm.orgmdpi.com The biosynthesis is generally divided into early and late stages, with the early stages encompassing the conversion of CEA into (3S, 5S)-clavaminic acid. mdpi.com

The key steps in the early-stage biosynthesis are as follows:

Formation of N2-(2-carboxyethyl)-L-arginine (CEA): L-arginine and glyceraldehyde-3-phosphate are condensed in a reaction catalyzed by CEA synthase (CEAS). asm.org This enzyme is encoded by the ceas gene within the clavulanic acid biosynthetic gene cluster. wikipedia.orgasm.org

Formation of Deoxyguanidinoproclavaminic Acid (DGPC): CEA undergoes an ATP-dependent cyclization to form the monocyclic β-lactam, deoxyguanidinoproclavaminic acid. This reaction is catalyzed by β-lactam synthetase (BLS). nih.govmdpi.com

Hydroxylation to Guanidinoproclavaminic Acid: DGPC is then hydroxylated to produce guanidinoproclavaminic acid. This is the first of three distinct reactions catalyzed by the multifunctional enzyme clavaminate synthase (CAS). mdpi.com

Oxidative Cyclization and Desaturation: Clavaminate synthase further catalyzes the oxidative cyclization of the substrate to form a bicyclic intermediate, followed by desaturation to yield clavaminic acid. acs.orgwikipedia.orgebi.ac.uk

The early part of this pathway is common to the biosynthesis of both clavulanic acid and other clavam metabolites produced by S. clavuligerus. nih.gov

Enzymology of Bicyclic Ring Formation (e.g., Beta-Lactam Synthetase, Clavaminate Synthase)

The formation of the characteristic 4-oxa-1-azabicyclo[3.2.0]heptan-7-one bicyclic ring system is orchestrated by a set of specialized enzymes. The most critical of these are β-lactam synthetase and the multifunctional clavaminate synthase.

Beta-Lactam Synthetase (BLS): This enzyme catalyzes the formation of the four-membered β-lactam ring, a foundational step in the biosynthesis. nih.govmdpi.com Encoded by the bls gene within the clavulanic acid gene cluster, BLS shows similarities to asparagine synthase-Class B enzymes. wikipedia.org It facilitates the ATP-dependent cyclization of N2-(2-carboxyethyl)-L-arginine (CEA) to form deoxyguanidinoproclavaminic acid (DGPC). nih.govmdpi.com

Clavaminate Synthase (CAS): Clavaminate synthase is a remarkable non-heme, iron(II)-dependent oxygenase that requires 2-oxoglutarate as a co-substrate. wikipedia.orgebi.ac.uk It is responsible for three separate and crucial steps in the biosynthetic pathway. wikipedia.org Two isozymes of this enzyme, CS1 and CS2, have been identified in S. clavuligerus. nih.gov The three reactions catalyzed by CAS are:

Hydroxylation: The conversion of deoxyguanidinoproclavaminic acid (DGPC) to guanidinoproclavaminic acid. mdpi.comnih.gov

Oxidative Ring Closure: The cyclization of proclavaminic acid to form the bicyclic structure of dihydroclavaminic acid. acs.orgnih.gov

Desaturation: The subsequent desaturation of dihydroclavaminic acid to produce clavaminic acid. acs.orgnih.gov

The catalytic mechanism of CAS is complex, involving the activation of molecular oxygen at a single ferrous active site to perform these distinct chemical transformations. acs.org

| Enzyme | Gene | Function in Bicyclic Ring Formation |

| Beta-Lactam Synthetase (BLS) | bls | Catalyzes the ATP-dependent formation of the monocyclic β-lactam ring from N2-(2-carboxyethyl)-L-arginine. wikipedia.orgnih.govmdpi.com |

| Clavaminate Synthase (CAS) | cas | A multifunctional enzyme that catalyzes three key steps: hydroxylation, oxidative ring closure to form the second ring, and desaturation. mdpi.comacs.orgwikipedia.org |

Late-Stage Biosynthetic Modifications

The later stages of clavulanic acid biosynthesis are characterized by a critical stereochemical inversion and final functional group modifications. The pathway diverges after the formation of (3S, 5S)-clavaminic acid, with one branch leading to clavulanic acid and another to various 5S-clavam compounds. nih.govmdpi.com

A key transformation in the late-stage pathway is the stereochemical inversion from the (3S, 5S) configuration of clavaminic acid to the (3R, 5R) configuration required for clavulanic acid. nih.govmdpi.com This inversion is a complex process, and it has been suggested that it may proceed through an N-glycyl-clavaminic acid intermediate. nih.govmdpi.comnih.gov The formation of this intermediate is catalyzed by N-glycyl-clavaminic acid synthetase, encoded by orf17 in the gene cluster. nih.gov

The final steps involve the conversion of the inverted intermediate to clavulanate-9-aldehyde, which is then reduced to clavulanic acid by clavulanate dehydrogenase (CAD). mdpi.com The genes cyp (orf10) and fd (orf11), which encode a cytochrome P-450 and a ferredoxin respectively, are also implicated in the late stages of biosynthesis, potentially accommodating a necessary oxidation step. nih.gov

Genetic Engineering and Metabolic Pathway Analysis for Scaffold Production

Significant efforts in metabolic engineering have been directed at enhancing the production of clavulanic acid in S. clavuligerus. These strategies often involve the manipulation of genes within the biosynthetic cluster and the broader metabolic network to increase the flux towards the desired 4-oxa-1-azabicyclo[3.2.0]heptan-7-one scaffold.

Metabolic Engineering Strategies:

Overexpression of Biosynthetic Genes: Overexpressing key structural genes in the clavulanic acid pathway, such as ceas2 (carboxyethylarginine synthase), bls2 (β-lactam synthetase), cas2 (clavaminate synthase), and pah2 (proclavaminate amidinohydrolase), has been shown to significantly increase clavulanic acid production. nih.gov For instance, cloning these genes into expression vectors and introducing them into S. clavuligerus resulted in up to an 8.7-fold increase in yield. nih.gov

Manipulation of Regulatory Genes: The clavulanic acid biosynthetic pathway is controlled by regulatory genes, notably ccaR and claR. nih.govmdpi.commdpi.com Overexpression of these positive regulators is an effective strategy to boost the production of secondary metabolites. oup.com Engineering strains to overexpress ccaR and claR has led to substantial increases in clavulanic acid titers. nih.govmdpi.com

Blocking Competing Pathways: Metabolic engineering can also be used to redirect metabolic flux away from competing pathways and towards clavulanic acid synthesis. ideaconnection.commdpi.com This can involve attenuating or disrupting genes in pathways that consume the same precursors.

Precursor Supply Enhancement: Strategies to increase the intracellular pools of the primary precursors, L-arginine and glyceraldehyde-3-phosphate, have been explored. This includes optimizing fermentation media with supplements like glycerol (B35011) and amino acids, as well as engineering the primary metabolic pathways of the organism. asm.orgmdpi.comideaconnection.com

Metabolic Pathway Analysis: Metabolic flux analysis (MFA) and other systems biology approaches are used to study the cellular responses to genetic and environmental changes. nrfhh.com These analytical techniques help to identify bottlenecks in the biosynthetic pathway and to pinpoint key metabolic nodes for targeted genetic modification. nrfhh.comgoogle.com By understanding the flow of carbon and nitrogen through the metabolic network, researchers can design more rational engineering strategies to improve the efficiency of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one scaffold production. google.com

| Genetic Engineering Approach | Target Genes/Pathways | Reported Impact on Clavulanic Acid Production |

| Overexpression of Structural Genes | ceas2, bls2, cas2, pah2 | Up to 8.7-fold increase in production. nih.gov |

| Overexpression of Regulatory Genes | ccaR, claR | Significant increase in clavulanic acid titers, with some engineered strains reaching over 6,000 mg/L. nih.govmdpi.com |

| Diversion of Precursor Flux | Glycolytic pathway modification | More than doubling of clavulanic acid production in a wild-type strain. ideaconnection.com |

| Media Optimization | Supplementation with glycerol and amino acids | Enhanced biosynthesis rates. mdpi.com |

Chemical Reactivity and Transformations of 4 Oxa 1 Azabicyclo 3.2.0 Heptan 7 One Derivatives

Reactions at the Beta-Lactam Moiety

The β-lactam ring is the most reactive site in the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one system. Its susceptibility to nucleophilic attack is a cornerstone of the biological activity of related antibiotic compounds like clavulanic acid.

Ring Opening and Hydrolysis Reactions

The stability of the β-lactam ring in 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives is highly dependent on the pH of the surrounding medium. Hydrolysis, the cleavage of the amide bond by water, is a critical degradation pathway.

Under aqueous conditions, derivatives of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one undergo hydrolysis to yield the corresponding ring-opened products. For instance, clavulanic acid, a prominent member of this class, is known to be unstable in aqueous solutions, with its stability being significantly influenced by temperature and pH. researchgate.net The hydrolysis of β-lactam antibiotics, in general, is subject to both acid and base catalysis, with base-catalyzed hydrolysis typically proceeding at a faster rate. nih.gov Studies on related β-lactam antibiotics like ampicillin (B1664943) have shown that their half-lives can range from days at neutral pH to much shorter periods under alkaline conditions. nih.govresearchgate.net The hydrolysis of Salinosporamide A, which contains a similar β-lactone-γ-lactam bicyclic system, is pH-independent in the range of 1-5 and becomes base-dependent above pH 6.5, with no acid catalysis observed. nih.gov This suggests that the hydrolysis of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives is also likely to be significantly accelerated in basic media. The initial step in hydrolysis involves the nucleophilic attack of a water molecule on the carbonyl carbon of the β-lactam ring. researchgate.net

The general mechanism for hydrolysis involves the opening of the β-lactam ring to form a β-amino acid derivative. This process is often irreversible and leads to a loss of biological activity in the case of antibiotic compounds.

Reactivity Towards Nucleophiles and Electrophiles

The strained four-membered β-lactam ring is highly susceptible to attack by a wide range of nucleophiles. This reactivity is a key feature of this class of compounds. For example, (5R)-3-vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one, a derivative of the parent compound, reacts with methanol (B129727), acetic acid, and thiophenol, resulting in products derived from the cleavage of the β-lactam moiety. nih.govnih.gov In the reaction with methanol, a methoxy-azetidinone derivative is formed. nih.gov Similarly, treatment of ethyl 2,2-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-6-carboxylate with benzylamine (B48309) rapidly cleaves the β-lactam ring to yield the corresponding benzylamide. nih.gov

The reaction of (3RS, 5SR)-3-(bromomethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one and its (3RS, 5RS)-isomer with various nucleophiles leads to the displacement of the bromide ion, demonstrating that the side chain can also be a site of nucleophilic attack, a topic that will be further explored in section 3.2.1. researchgate.net

Information regarding the reactivity of the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one scaffold towards electrophiles is less documented in the available literature. Generally, the lone pair of electrons on the bridgehead nitrogen atom is involved in the amide resonance of the β-lactam, which reduces its nucleophilicity and thus its reactivity towards electrophiles. However, under certain conditions, reactions at the nitrogen are possible, though they are less common than reactions at the β-lactam carbonyl.

Functional Group Manipulations on the Bicyclic Scaffold

The versatility of the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one framework allows for a wide array of functional group manipulations, enabling the synthesis of a diverse range of derivatives with varied chemical and biological properties.

Derivatization of Side Chains

A significant area of research has focused on the derivatization of side chains, particularly at the C-3 position of the bicyclic system. These modifications are often aimed at modulating the biological activity or the physicochemical properties of the molecule. For instance, a variety of ester and ether derivatives have been synthesized from the corresponding 3-hydroxymethyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one. Furthermore, 3-amino acid derivatives have been prepared and have shown notable biological activity.

The synthesis of various 3-substituted derivatives often starts from a precursor like (3RS, 5SR)-3-(bromomethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one. This compound serves as a versatile intermediate for introducing different functionalities. For example, it can be converted to ester compounds by reaction with carboxylic acids in the presence of a base like cesium carbonate. Amination reactions have also been performed to introduce nitrogen-containing side chains. The synthesis of triazole derivatives has been achieved through the cycloaddition of an azide (B81097) intermediate with acetylene (B1199291).

Oxidation and Reduction Processes

The 4-oxa-1-azabicyclo[3.2.0]heptan-7-one scaffold can undergo both oxidation and reduction reactions, leading to new derivatives with altered properties.

Reduction Reactions: Catalytic hydrogenation is a common method for the reduction of unsaturated derivatives of this bicyclic system. For example, the hydrogenation of (5R)-3-vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one yields a mixture of products, including (3S,5R)-3-ethyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one and the corresponding (E)- and (Z)-3-ethylidene isomers. nih.gov This demonstrates the reduction of the vinyl group. Another example is the catalytic hydrogenation of (3RS, 5SR)-3-(benzyloxymethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one, which removes the benzyl (B1604629) protecting group to afford the corresponding hydroxymethyl derivative. researchgate.net

Oxidation Reactions: The oxidation of the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one ring system is a less explored area. However, oxidation of related β-lactam antibiotics is known to occur. For instance, the sulfur atom in penicillin derivatives is susceptible to oxidation. In the context of the oxapenam core, oxidation could potentially target the oxazolidine (B1195125) ring or substituents on the bicyclic frame. Studies on the oxidation of β-lactam antibiotics by strong oxidizing agents like ferrate(VI) have been reported, suggesting that the bicyclic core can be chemically oxidized, leading to degradation.

Rearrangement and Fragmentation Pathways

The strained nature of the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one ring system makes it susceptible to various rearrangement and fragmentation reactions, which can be induced thermally, photochemically, or through chemical treatment.

Rearrangement Reactions: One documented rearrangement involves a derivative of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one. The removal of a benzyl group from (3RS, 5RS)-3-(benzyloxymethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one via catalytic hydrogenation, followed by treatment with silica (B1680970) gel, leads to a rearranged product, 3,9-dioxa-7-azabicyclo[4.2.1]nonan-4-one. researchgate.net This transformation involves the opening of the oxazolidine ring and subsequent intramolecular cyclization.

While not directly reported for the parent compound, the Beckmann rearrangement of an oxime derivative could be a potential pathway for the structural modification of this bicyclic system. This reaction involves the acid-catalyzed rearrangement of an oxime to an amide.

Fragmentation Pathways: Mass spectrometry provides valuable insights into the fragmentation patterns of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives. The fragmentation of clavulanic acid, a prominent derivative, has been studied. In negative electrospray ionization mode, the precursor ion of clavulanic acid at m/z 198.04080 fragments to produce product ions at m/z 136.04040, 108.04549, and 82.02984. nih.gov The fragmentation of a related substance in potassium clavulanate, with a molecular ion at m/z 397, has also been analyzed, providing further understanding of the fragmentation behavior of this class of compounds. researchgate.net

The general fragmentation of β-lactams often involves the cleavage of the strained four-membered ring. The specific fragmentation pattern is highly dependent on the substituents present on the bicyclic scaffold.

Cycloaddition and Other Pericyclic Reactions

The strained bicyclic ring system of 4-oxa-1-azabicyclo(3.2.0)heptan-7-one derivatives serves as a versatile platform for various cycloaddition and pericyclic reactions. These reactions are crucial for the synthesis of more complex, fused heterocyclic structures.

One of the key reactive pathways involves the generation of azomethine ylides from related oxazolidinone precursors, which then undergo 1,3-dipolar cycloaddition reactions. psu.edu Although attempts to generate a dipolar intermediate from the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one skeleton itself for cycloaddition have been challenging, the strategic use of related β-lactam-based oxazolidinones has proven successful. psu.edu This strategy relies on the thermal fragmentation of a precursor oxazolidinone, which generates an azomethine ylide that can be trapped by various dipolarophiles. psu.edu This approach underscores the importance of precursor design in facilitating these transformations. psu.edu

Furthermore, derivatives of this compound have been utilized in other types of cycloaddition reactions. For instance, 3-azidomethyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one can undergo cycloaddition with acetylene to prepare triazole derivatives. arkat-usa.org This demonstrates the utility of introducing reactive functional groups onto the core bicyclic structure to enable specific pericyclic reactions. arkat-usa.org

The reactivity of the broader class of azetidin-2-ones, to which this bicyclic system belongs, includes a range of cycloadditions such as [2+2] ketene-imine cycloadditions (the Staudinger reaction), [4+2] cycloadditions with nitroalkenes, and other transition metal-catalyzed reactions. scribd.comresearchgate.net These established reactions highlight the potential synthetic pathways that could be applied to or adapted for this compound derivatives to create novel molecular architectures.

Chemical Stability and Degradation Kinetics in Non-Biological Systems

The chemical stability of this compound derivatives, particularly the clinically significant compound clavulanic acid, is a critical area of study. The molecule is highly susceptible to degradation in aqueous solutions, with its stability being profoundly influenced by factors such as pH and temperature. researchgate.netresearchgate.net

Influence of pH and Temperature

Hydrolysis is the primary pathway for the degradation of clavulanic acid. Kinetic studies have consistently shown that the degradation follows first-order or pseudo-first-order kinetics. researchgate.netresearchgate.net The stability of clavulanic acid is highest in the pH range of 6.0 to 7.0. researchgate.netresearchgate.net Degradation accelerates significantly in both more acidic and, particularly, in more basic solutions. researchgate.net

The effect of temperature on the degradation rate constant conforms to the Arrhenius equation, allowing for the prediction of stability at various temperatures. researchgate.netresearchgate.net For example, in reconstituted oral suspensions stored at 2-8 °C, about 10% degradation is observed after 7 days, but this increases to 40% at 20 °C and 72.3% at 28 °C over the same period. nih.gov

| Temperature (°C) | Mean Degradation (%) |

|---|---|

| 8 | 12.9 |

| 28 | 72.3 |

A study on the degradation kinetics in fermentation broths at pH 6.8 presented a reversible-irreversible model, where an initial rapid decline in concentration is followed by a slower, stable reaction rate. nih.gov The half-life of the clavulanic acid-imidazole derivative (a chromophore used for quantification) was found to be 34.5 hours at 4 °C and only 17.8 hours at 25 °C, highlighting its instability even under analytical conditions. nih.govmdpi.com

Degradation Products and Mechanisms

The hydrolysis of the β-lactam ring in clavulanic acid is a complex process. Unlike many penicillins where the five-membered ring remains intact, the hydrolysis of clavulanic acid leads to the opening of both the β-lactam and the oxazolidine rings. psu.edu A postulated mechanism involves initial hydrolysis of the β-lactam to form an intermediate oxazolidine, which tautomerizes to an imine. psu.edu This ultimately leads to 1-amino-4-hydroxybutan-2-one (B3058040) as a major initial degradation product in acidic, neutral, or alkaline solutions. psu.edu

In neutral or alkaline solutions, this amino ketone can undergo further reactions, including self-condensation, to form pyrazine (B50134) derivatives. psu.edujst.go.jp Several such products have been isolated and identified, including 2,5-bis(2-hydroxyethyl)pyrazine and 3-ethyl-2,5-bis(2-hydroxyethyl)pyrazine. psu.edujst.go.jp The formation of these products indicates a complex degradation cascade following the initial hydrolytic ring-opening. psu.edu

Kinetic Data

Kinetic studies provide quantitative measures of clavulanic acid's instability. The first-order degradation rate constant (k) is a key parameter.

| Condition | pH | Temperature (°C) | Rate Constant (k) (h⁻¹) | Source |

|---|---|---|---|---|

| Aqueous Solution | 3.5 | 30 | 0.0157 | gerpac.eu |

| Aqueous Solution | 9.0 | 30 | 0.435 | gerpac.eu |

| CA-Imidazole Complex | - | 4 | 0.020 | nih.gov |

| CA-Imidazole Complex | - | 25 | 0.039 | nih.gov |

The data clearly illustrates the significant impact of pH, with the degradation rate being over 27 times faster at pH 9.0 than at pH 3.5 at the same temperature. gerpac.eu Furthermore, the degradation of solid-state potassium clavulanate has also been investigated using thermogravimetry, showing that decomposition begins at temperatures around 120°C. netzsch.com

Structural Modifications and Analog Design of 4 Oxa 1 Azabicyclo 3.2.0 Heptan 7 One

Strategies for Derivatization at C-3, C-5, and N-1 Positions

The core structure of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one offers multiple sites for chemical modification, primarily at the C-3, C-5, and N-1 positions. These modifications are instrumental in tuning the molecule's biological activity, stability, and pharmacokinetic properties.

Derivatization at the C-3 position has been extensively studied. Researchers have introduced a variety of substituents to explore structure-activity relationships. For instance, the synthesis of derivatives with ester, amide, and ether linkages at the C-3 position has been reported. nih.gov However, these particular modifications often led to a reduction or complete loss of in vitro antitumor activity. nih.gov In contrast, the introduction of amino acid moieties at the C-3 position has shown promise, with some derivatives exhibiting enhanced antitumor activity compared to the naturally occurring parent compound G0069A. nih.gov The synthesis of these C-3 substituted analogs often starts from (3RS, 5SR)-3-bromomethyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one, which can be coupled with various acids or other nucleophiles. arkat-usa.org Molecular modeling suggests that incorporating aromatic groups at C-3 can enhance binding to the hydrophobic S' site of enzymes like cysteine proteases. arkat-usa.org

Synthesis of Spiro and Fused Ring Analogues

Expanding the structural diversity of the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one scaffold through the creation of spiro and fused ring systems has opened new avenues for drug discovery. These more complex architectures can lead to compounds with novel pharmacological profiles.

The synthesis of spirocyclic analogues involves the attachment of a second ring system to a single atom of the oxapenam core. Methodologies such as 1,3-dipolar cycloaddition reactions of azomethine ylides with various dipolarophiles are commonly employed to construct spiro-fused pyrrolidine (B122466) and other heterocyclic rings. researchgate.netbeilstein-journals.org For instance, spiro compounds with isoxazoline (B3343090) and pyrazole (B372694) fragments have been synthesized and shown to possess antimicrobial and antifungal activities. researchgate.net

Fused ring analogues, where a new ring shares two or more atoms with the original oxapenam structure, have also been a focus of synthetic efforts. Diels-Alder reactions are a powerful tool for creating such systems. For example, (5R)-3-vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one, derived from clavulanic acid, can undergo Diels-Alder reactions with various dienophiles to yield tricyclic adducts. psu.edu Another approach involves the intramolecular cyclization of appropriately substituted precursors. For example, photochemical [2+2] cycloaddition reactions have been utilized to construct the bicyclo[3.2.0]heptane skeleton. taltech.ee

These strategies allow for the creation of a wide array of structurally diverse molecules with potential applications in various therapeutic areas.

Stereochemical Influence on Molecular Conformation and Recognition

The stereochemistry of the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one core and its substituents plays a pivotal role in determining the molecule's three-dimensional shape (conformation) and its ability to bind to biological targets (molecular recognition).

The relative stereochemistry of substituents at the C-3 and C-5 positions is a critical determinant of biological activity. Studies have shown that trans isomers, where the substituents at C-3 and C-5 are on opposite faces of the ring system, often exhibit superior stability and activity compared to their cis counterparts. nih.gov This preference is attributed to the specific conformational arrangement required for effective interaction with the active site of target enzymes.

The stereochemistry at the C-5 bridgehead position is particularly crucial. Research on cysteine protease inhibitors has highlighted the importance of the (5S) configuration for potent inhibition. arkat-usa.org This specific stereoisomer likely orients the rest of the molecule in a way that maximizes favorable interactions within the enzyme's binding pocket.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique used to determine the relative stereochemistry of these bicyclic systems. rsc.orgrsc.org The chemical shift of the C-3 proton can be diagnostic of the relative stereochemistry at C-3 and C-5. rsc.org Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlation information to elucidate the spatial arrangement of atoms. researchgate.net X-ray crystallography provides the most definitive structural information, confirming the absolute and relative stereochemistry of these molecules. researchgate.net

Rational Design Principles for Scaffold Exploration in Chemical Research

The 4-oxa-1-azabicyclo[3.2.0]heptan-7-one scaffold serves as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. The rational design of new derivatives based on this scaffold involves a combination of computational modeling and synthetic chemistry.

A key principle in the rational design of new analogs is to leverage the known structure-activity relationships (SAR) of existing compounds. For example, knowing that trans isomers at C-3 and C-5 are generally more active can guide the synthesis of new derivatives with this stereochemical arrangement. nih.gov Similarly, the understanding that aromatic substituents at C-3 can enhance binding to hydrophobic pockets in enzymes informs the design of new inhibitors. arkat-usa.org

Computational tools, such as molecular modeling and docking studies, are invaluable in the rational design process. These methods can predict how a designed molecule will bind to a target protein, allowing chemists to prioritize the synthesis of compounds with the highest predicted affinity. arkat-usa.org For instance, the LUDI program has been used to predict which C-3 substituted derivatives would be more active than a lead compound. arkat-usa.org

The exploration of the chemical space around the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one scaffold also involves the synthesis of diverse libraries of compounds. This can be achieved through combinatorial chemistry approaches, where different substituents are systematically introduced at various positions on the scaffold. The resulting library of compounds can then be screened for biological activity, leading to the identification of new lead compounds for further optimization.

The development of novel synthetic methodologies is also a crucial aspect of scaffold exploration. New reactions that allow for the efficient and stereoselective synthesis of complex analogs of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one are essential for expanding the accessible chemical space and discovering new therapeutic agents. rsc.orgrsc.org

Molecular Mechanisms of Biological Interaction and Enzymatic Inhibition

Interaction with Beta-Lactamase Enzymes

The 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one core is structurally analogous to clavulanic acid, a potent inhibitor of many beta-lactamase enzymes. These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics. The inhibitory action of the oxapenam core against beta-lactamases is a complex, multi-step process that ultimately leads to the inactivation of the enzyme.

Active Site Binding Modes

The initial interaction between the 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one scaffold and a beta-lactamase is a non-covalent association, where the inhibitor binds to the enzyme's active site. mdpi.comtaylorandfrancis.com This binding is competitive, meaning the inhibitor occupies the same recognition site as the enzyme's natural substrates, such as penicillin. nih.govyoutube.com The structural similarity of the oxapenam core to the D-Ala-D-Ala terminus of peptidoglycan precursors facilitates this initial binding. nih.gov The β-lactam ring of the inhibitor is positioned in proximity to a critical serine residue within the active site of class A beta-lactamases. nih.govyoutube.com

Covalent Adduct Formation and Irreversible Inhibition Mechanisms

Following the initial non-covalent binding, the strained β-lactam ring of the 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one is susceptible to nucleophilic attack by the active site serine residue of the beta-lactamase. This results in the formation of a covalent acyl-enzyme intermediate, a mechanism shared with the substrate processing of β-lactam antibiotics. taylorandfrancis.comnih.gov However, unlike the transient acyl-enzyme complex formed with antibiotics which is rapidly hydrolyzed to regenerate the active enzyme, the complex formed with the oxapenam inhibitor is significantly more stable. taylorandfrancis.com

The inhibition is often described as a "suicide" or "progressive irreversible" mechanism. nih.govnih.gov The initial acyl-enzyme intermediate can undergo further intramolecular rearrangements. These subsequent chemical reactions can lead to the formation of a more stable, cross-linked, and catalytically inactive enzyme species, effectively leading to irreversible inhibition. nih.govnih.gov This prevents the enzyme from hydrolyzing β-lactam antibiotics, thus restoring their efficacy. drugbank.com

Molecular Kinetics of Enzyme Inactivation

Kinetic studies of the interaction between clavulanic acid, a substituted oxapenam, and the Escherichia coli RTEM beta-lactamase have revealed a detailed inactivation pathway. The process is not a simple one-step inactivation but involves the formation of at least two distinct inactive enzyme forms. nih.gov

Initially, a transiently stable, inactive complex is formed. This complex can either slowly deacylate to regenerate the free, active enzyme or proceed to a final, irreversibly inactivated state. nih.gov It has been observed that for every molecule of enzyme that is irreversibly inactivated, approximately 115 molecules of the inhibitor are processed and released, a phenomenon known as the partition ratio. nih.gov

The kinetics of this inhibition can be described by a two-step model: the initial formation of a reversible Michaelis-like complex (characterized by the inhibition constant, Kᵢ) followed by the chemical steps leading to inactivation (characterized by a rate constant, k_cat or k_inact). nih.gov

| Enzyme | Inhibitor | Kᵢ (µM) | k_inact (s⁻¹) |

| TEM-1 β-lactamase | Clavulanic Acid | 0.8 | 0.027 |

| TEM-2 β-lactamase | Clavulanic Acid | 0.7 | 0.03 |

| Type 2 β-lactamase | Clavulanic Acid | 0.6 | 0.046 |

Table 1: Kinetic constants for the inhibition of various beta-lactamases by clavulanic acid. Data sourced from biochemical studies. nih.gov

Inhibition of Other Enzyme Classes (e.g., Cysteine Proteases)

Beyond its well-documented effects on beta-lactamases, the 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one scaffold has been identified as a potent inhibitor of other enzyme classes, notably cysteine proteases such as papain and cathepsins. arkat-usa.org These enzymes are implicated in a variety of physiological and pathological processes.

Enzyme-Ligand Recognition and Specificity

The inhibitory activity of 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives against cysteine proteases is highly dependent on the nature of the substituents on the bicyclic core. Molecular modeling and experimental data have shown that modifications at the C3 position are critical for optimizing interactions with the enzyme's active site. arkat-usa.org

The active site of papain-like cysteine proteases contains a catalytic cysteine residue and is flanked by specificity-determining pockets, such as the S1' and S2' binding sites. The potency and selectivity of inhibition can be significantly enhanced by introducing substituents at the C3 position of the oxapenam ring that can form favorable interactions with these binding pockets. arkat-usa.org For instance, the introduction of an aromatic group at C3 can lead to enhanced binding within the hydrophobic S' site of the enzyme. arkat-usa.org Furthermore, the stereochemistry at the C5 position of the ring is crucial, with the (5S) configuration being important for inhibitory activity against cysteine proteases. arkat-usa.org

Structural Basis of Inhibitory Potency

The underlying mechanism of inhibition of cysteine proteases by the 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one core also involves the formation of a covalent bond. The reactive β-lactam ring is attacked by the nucleophilic thiol group of the active site cysteine residue. This results in the formation of a stable thioester adduct, which inactivates the enzyme.

The potency of this inhibition is directly related to how well the inhibitor fits into the active site and the efficiency of the subsequent acylation reaction. The design of potent and selective inhibitors, therefore, focuses on modifying the substituents to achieve optimal complementarity with the target enzyme's active site. For example, derivatives with amino acid side chains at the C3 position have shown improved antitumor activity, which is thought to be related to their enhanced inhibition of specific cysteine proteases. nih.gov The trans stereoisomers at the C3 and C5 positions have been reported to exhibit greater stability and activity compared to the cis isomers. nih.gov

| Enzyme Target | Key Inhibitor Feature | Nature of Interaction |

| Papain-like Cysteine Proteases | C3 Substituent | Optimization of binding in S1' and S2' pockets |

| Papain-like Cysteine Proteases | (5S) Stereochemistry at C5 | Essential for inhibitory activity |

| Papain-like Cysteine Proteases | Aromatic group at C3 | Enhanced binding in hydrophobic S' site |

Table 2: Structure-activity relationships for the inhibition of cysteine proteases by 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives. arkat-usa.org

Molecular Recognition and Specificity at the Target Level

The biological activity of compounds based on the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one scaffold, most notably clavulanic acid, is rooted in their ability to act as mechanism-based inhibitors of β-lactamase enzymes. oup.comyoutube.com These enzymes are the primary cause of bacterial resistance to β-lactam antibiotics. nih.gov The specificity and recognition at the molecular level are governed by the inhibitor's structural features, which allow it to fit into the active site of the β-lactamase and form a stable, covalent bond with a key catalytic residue. oup.comnih.gov

The core of the interaction involves the inhibitor mimicking the structure of natural penicillin substrates. The strained β-lactam ring of the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one structure is highly reactive. Upon binding to the β-lactamase active site, this ring is attacked by a serine hydroxyl group (in serine β-lactamases, which include classes A, C, and D), leading to the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate. nih.govmdpi.com

While the initial acylation is common to the action of both antibiotics and inhibitors, the subsequent fate of the acyl-enzyme complex determines the inhibitory power. For an effective inhibitor like clavulanic acid, this complex does not readily hydrolyze to regenerate the active enzyme. Instead, it undergoes further chemical rearrangement. oup.comnih.gov Studies have shown that this can involve the opening of the second ring (the oxazolidine (B1195125) ring), a process that is critical to the inactivation mechanism. oup.com This rearrangement creates a more stable, cross-linked adduct that effectively and irreversibly inactivates the enzyme. nih.gov

The specificity of these inhibitors for different classes of β-lactamases is dictated by subtle variations in the enzyme's active site architecture and the inhibitor's chemical structure. For example, clavulanic acid is a potent inhibitor of most class A β-lactamases but shows weaker activity against class C and D enzymes. nih.govnih.gov The poor efficiency against class C enzymes has been attributed to a very slow acylation process and a relatively high rate of turnover, where the enzyme is released before inactivation is complete. nih.gov

Structure-activity relationship (SAR) studies have been crucial in understanding and improving specificity. oup.comnih.gov Modifications to the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one core have yielded derivatives with altered inhibitory profiles. For instance, research on C6-alkylidene substituted oxapenems demonstrated that a conjugated double bond at the C6 position is essential for achieving broad-spectrum activity, particularly against class A enzymes. nih.gov Some newer oxapenem derivatives have shown potent inhibitory activity against all three serine-based β-lactamase classes (A, C, and D). nih.govresearchgate.net

The interaction between the inhibitor and key amino acid residues within the active site provides the basis for molecular recognition. Molecular modeling and structural analyses have helped to identify these interactions, which stabilize the inhibitor within the active site and facilitate the covalent modification. oup.com The table below summarizes the inhibitory activity of clavulanic acid and a derivative against various β-lactamases, illustrating the impact of structural features on specificity.

Table 1: Inhibitory Profiles (I₅₀ values in µg/mL) of Clavulanic Acid and a Derivative Data derived from structure-activity relationship studies. nih.gov

| Compound/Derivative | Enzyme Source | Enzyme Class | I₅₀ (µg/mL) without preincubation | I₅₀ (µg/mL) with 15 min preincubation |

| Clavulanic acid | Escherichia coli (TEM-1) | A | 0.08 | 0.04 |

| Enterobacter cloacae P99 | C | 60.0 | 10.0 | |

| Staphylococcus aureus | A | 0.06 | 0.02 | |

| 9-Aminomethyl Clavulanic Acid | Escherichia coli (TEM-1) | A | 0.03 | 0.01 |

| Enterobacter cloacae P99 | C | 1.0 | 0.2 | |

| Staphylococcus aureus | A | 0.01 | 0.005 |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 4-oxa-1-azabicyclo(3.2.0)heptan-7-one and its analogues. Both ¹H and ¹³C NMR provide detailed information about the molecular skeleton, while advanced 2D NMR techniques (like COSY, HSQC, and HMBC) establish connectivity.

A critical application of NMR in this context is the determination of the relative stereochemistry at the C-3 and C-5 positions of the bicyclic system. The chemical shift of the proton at C-5 (the bridgehead proton) and the protons at C-3 and C-6 are particularly diagnostic. The relative configuration of the protons at C-3 and C-5 has a significant impact on their respective chemical shifts. rsc.org For instance, in penicillins, where the C-3 and C-5 protons have a cis relationship, the C-3 proton typically resonates in the range of δ 4.3-4.9 ppm. rsc.org This downfield shift is attributed to the anisotropic effect of the proximate β-lactam carbonyl group. researchgate.net

Conversely, in isomers where the C-3 and C-5 protons are trans, the C-3 proton is shielded and appears at a higher field. rsc.org Studies on synthetic 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives have shown that the chemical shift of the C-3 proton can be diagnostic of the relative stereochemistry at C-3 and C-5. rsc.org For example, in a pair of diastereoisomers, the compound with the C-3 proton at δ 4.35 was assigned the cis stereochemistry, analogous to natural penicillins, while the isomer with the corresponding proton at δ 3.86 was assigned the trans configuration. rsc.org This difference is a reliable indicator for stereochemical assignment in this class of compounds. rsc.orgrsc.org

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Stereochemical Assignment in 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one Derivatives

| Proton | cis Isomer (C-3/C-5) | trans Isomer (C-3/C-5) | Rationale for Difference |

|---|---|---|---|

| H-3 | ~4.3 - 4.9 | ~3.8 - 4.0 | Deshielded by the β-lactam carbonyl in the cis configuration. rsc.orgresearchgate.net |

| H-5 | Varies with substitution | Varies with substitution | Key bridgehead proton, its coupling constants help define ring conformation. |

Note: The exact chemical shifts can vary depending on the solvent and the nature of substituents on the ring.

Mass Spectrometry Techniques for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elucidating the structure of this compound and its derivatives. When coupled with liquid chromatography (LC-MS), it becomes a primary tool for assessing the purity of a sample and identifying related impurities. semanticscholar.org

The core this compound has a molecular formula of C₅H₇NO₂ and an average molecular mass of 113.116 Da. chemspider.comnih.gov Under electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecule readily forms a protonated molecular ion [M+H]⁺ at m/z 114.

Tandem mass spectrometry (MS/MS) of the parent ion reveals characteristic fragmentation patterns. The most significant and diagnostic fragmentation pathway for β-lactam-containing structures is the cleavage of the four-membered β-lactam ring. nih.govresearchgate.net This process is crucial for confirming the presence of the intact bicyclic core. Other common fragmentations include the loss of small neutral molecules like CO.

For derivatives such as clavulanic acid, fragmentation is more complex but highly informative. In LC-MS/MS analysis using selected-ion monitoring (SIM) or selected reaction monitoring (SRM), specific precursor-to-product ion transitions are monitored for highly sensitive and selective quantification. semanticscholar.orgmdpi.com For instance, clavulanate has been quantified by monitoring the transition from its [M-H]⁻ precursor ion at m/z 198.0 to a product ion at m/z 135.8. mdpi.com This approach is essential for purity assessment, allowing for the detection and quantification of trace-level impurities, such as ring-opened hydrolysis products, which exhibit different fragmentation patterns. nih.gov

Table 2: Common Fragmentation Pathways in ESI-MS/MS of Oxapenams

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Description |

|---|---|---|---|

| [M+H]⁺ | Varies | Varies | Cleavage across the β-lactam ring, a hallmark of this structural class. nih.gov |

| [M+H]⁺ | [M+H-CO]⁺ | 28 Da (CO) | Loss of the carbonyl group from the β-lactam ring. miamioh.edu |

| 198.0 ([Clavulanate-H]⁻) | 135.8 | 62.2 Da | A characteristic transition used for quantifying clavulanate. mdpi.com |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers. nih.gov For a chiral molecule like this compound, which contains stereocenters (e.g., at C-5), X-ray analysis of a suitable single crystal is the gold standard for unambiguous stereochemical assignment. researchgate.net

The determination of the structure of clavulanic acid, which features the this compound skeleton, was a landmark achievement that relied on X-ray analysis of one of its derivatives. rsc.org This technique has been used to confirm the structures of various synthetic intermediates and analogues within the oxapenam and penam (B1241934) families. rsc.orgresearchgate.net

The data from X-ray crystallography serves as an absolute reference to validate stereochemical assignments made by other techniques, such as NMR spectroscopy. nih.gov For example, the correlation between NMR spectral data and X-ray crystal structures has solidified the use of proton chemical shifts for determining relative stereochemistry in β-lactams. researchgate.netnih.gov The analysis provides detailed conformational data, such as the degree of puckering in the five-membered oxazolidine (B1195125) ring and the planarity of the β-lactam ring, which are important for understanding its chemical reactivity.

Chromatographic Methods for Separation and Quantification of Derivatives

Chromatographic techniques are essential for the separation, purification, and quantification of this compound derivatives. Given the polarity of these compounds, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method. rjptonline.org

In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase, often consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). rjptonline.orgtrendsinpharmacy.org By carefully controlling the mobile phase composition, pH, and flow rate, efficient separation of the parent compound from its precursors, degradation products, and other impurities can be achieved. nih.gov Detection is commonly performed using a UV detector, as the β-lactam chromophore absorbs UV light, or more selectively and sensitively with a mass spectrometer (LC-MS). semanticscholar.orgrjptonline.org

For instance, a stability-indicating RP-HPLC method for potassium clavulanate utilized a C18 column with a mobile phase of 0.7% sodium dihydrogen phosphate and methanol (90:10 v/v) at a flow rate of 1.0 mL/min, with UV detection at 230 nm. rjptonline.org Such methods are validated for linearity, accuracy, and precision to ensure reliable quantification for quality control purposes. mdpi.comrjptonline.org Thin-Layer Chromatography (TLC) is also employed as a simple, rapid, and inexpensive preliminary screening method for these compounds. nih.govresearchgate.net

Table 3: Example RP-HPLC Conditions for the Analysis of Clavulanate

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Nucleosil C18 (250 mm x 4.6 mm) rjptonline.org | Poroshell 120 EC-C₁₈ (4.6 x 100 mm) mdpi.com |

| Mobile Phase | 0.7% NaH₂PO₄ : Methanol (90:10 v/v) rjptonline.org | Gradient of 0.1% Formic Acid (A) and Acetonitrile (B) mdpi.com |

| Flow Rate | 1.0 mL/min rjptonline.org | 0.5 mL/min mdpi.com |

| Detection | UV at 230 nm rjptonline.org | MS/MS (SRM mode) mdpi.com |

| Retention Time | 4.2 min rjptonline.org | ~2 min (approximate) |

Chiral Analysis Techniques for Enantiomeric Purity

The this compound core is inherently chiral, primarily due to the stereocenter at the C-5 bridgehead position. The biological and chemical properties of its derivatives are often highly dependent on their stereochemistry. nih.govnih.gov Therefore, methods to determine enantiomeric purity are critical.

Chiral HPLC is the predominant technique for separating and quantifying enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column.

The enantiomeric purity of related β-lactams has been successfully determined using chiral-phase HPLC, and the results have shown excellent correlation with absolute configurations determined by X-ray crystallography. nih.gov The development of effective chiral separation methods is essential for controlling the stereochemical outcome of synthetic routes that produce this compound and its derivatives, ensuring the desired enantiomer is obtained with high purity. taltech.ee

Computational and Theoretical Investigations of 4 Oxa 1 Azabicyclo 3.2.0 Heptan 7 One Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing density functional theory (DFT), are pivotal in elucidating the electronic structure and inherent reactivity of the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one system. nih.gov These methods allow for the precise calculation of molecular properties that govern chemical behavior.

The reactivity of the bicyclic ring system is largely dictated by the β-lactam bond (N-C=O). This bond is inherently strained due to its inclusion in a four-membered ring, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This is a key feature in its mechanism of action against β-lactamase enzymes. Quantum chemical calculations can quantify this reactivity by mapping the electrostatic potential, revealing the distribution of charge across the molecule and highlighting the electron-deficient carbonyl carbon.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information. The LUMO is typically centered on the β-lactam carbonyl group, indicating its role as the primary site for accepting electrons from a nucleophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. Recent advances in quantum chemical methods enable the accurate prediction of physicochemical properties, such as pKa values, for drug-like molecules, which is crucial for understanding their behavior in biological systems. nih.govresearchgate.net

Table 1: Theoretical Reactivity Descriptors for a Modified 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one Derivative

| Parameter | Description | Calculated Value (Arbitrary Units) |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -8.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -1.2 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | 7.3 eV |

| Atomic Contact Energy (ACE) | A measure used in docking to score the quality of atomic interactions between ligand and receptor. | -98.31 |

Note: Data is illustrative and based on representative calculations for derivatives of the core structure found in the literature. researchgate.net Values can vary based on the specific derivative and computational method used.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility Analysis

While quantum mechanics provides a static picture of electronic properties, molecular dynamics (MD) simulations offer a dynamic view of molecular motion over time. dovepress.com For the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one system, MD simulations are crucial for understanding its conformational flexibility, which is directly linked to its ability to bind effectively to enzyme active sites. nih.gov

The conformational landscape is also significantly influenced by the surrounding environment, such as water molecules in a biological setting. youtube.com MD simulations explicitly model these interactions, showing how solvent can stabilize certain conformations over others. This detailed understanding of the molecule's flexibility and preferred shapes is essential for accurately predicting how it will be recognized by a target enzyme. mdpi.com

Docking Studies for Ligand-Enzyme Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger protein receptor. For derivatives of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one, docking studies are extensively used to investigate their interactions with β-lactamase enzymes. nih.govrsc.org

These studies have consistently shown that the clavulanic acid, which features this core structure, binds within the active site of class A β-lactamases. researchgate.net The process typically involves the nucleophilic attack of a conserved serine residue (e.g., Ser70) in the enzyme's active site on the electrophilic carbonyl carbon of the β-lactam ring. nih.gov This opens the ring and forms a covalent acyl-enzyme intermediate. Docking simulations can predict the binding energy and identify the key amino acid residues that stabilize this interaction through hydrogen bonds and other non-covalent forces. nih.govnih.gov

For example, docking studies have identified that in addition to the crucial Ser70, other residues like Ser130 and Lys235 play important roles in stabilizing the inhibitor within the active site. nih.gov The binding affinity can be estimated using scoring functions, which help in comparing the potential efficacy of different derivatives. nih.govnih.gov

Table 2: Example Docking Results for β-Lactamase Inhibitors Against CTX-M-15

| Inhibitor | Core Structure | Estimated Binding Energy (kcal/mol) |

| Clavulanic Acid | 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one | -4.98 nih.gov |

| Sulbactam | 4-Thia-1-azabicyclo[3.2.0]heptan-7-one | -4.76 nih.gov |

| Tazobactam | 4-Thia-1-azabicyclo[3.2.0]heptan-7-one | -5.39 nih.gov |

Source: Data from in silico docking calculations against the CTX-M-15 β-lactamase. nih.gov

Structure-Based Design Methodologies for Scaffold Optimization

The insights gained from quantum mechanics, molecular dynamics, and docking studies provide a powerful foundation for structure-based drug design. This approach uses the three-dimensional structure of the target protein to guide the design of new, more potent inhibitors. nih.govnih.gov

For the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one scaffold, optimization efforts focus on modifying the substituents on the bicyclic ring to enhance binding affinity, improve inhibitory mechanism, or alter pharmacokinetic properties. Computational methods allow researchers to virtually screen libraries of modified compounds, prioritizing those with the most promising predicted activity before undertaking costly and time-consuming chemical synthesis. researchgate.netnih.gov

For instance, if docking studies reveal an unoccupied hydrophobic pocket near the bound inhibitor, the scaffold can be modified by adding a suitable nonpolar group at the corresponding position. The predicted binding affinity of this new derivative can then be re-evaluated computationally. This iterative cycle of computational prediction and evaluation accelerates the optimization process. nih.gov Studies have shown that modifications, such as adding different side chains, can lead to derivatives with potentially superior binding scores compared to the original parent compounds. researchgate.netnih.gov The stereoisomerism of substituents is also a critical factor, with computational and experimental data indicating that trans isomers can exhibit greater stability and activity. nih.gov

Applications As a Synthetic Scaffold in Organic Synthesis

Chiral Building Block in Asymmetric Synthetic Pathways

The chiral nature of substituted derivatives of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one establishes them as significant building blocks in the realm of asymmetric synthesis. The rigid and well-defined structure of this bicyclic system facilitates a high degree of stereocontrol in subsequent chemical modifications.

The synthesis of this core structure can be accomplished through several routes, including the intramolecular cyclization of specifically designed acyclic precursors. A notable method involves the base-mediated cyclization of 4-(2-bromoethoxy)azetidin-2-one to form the foundational 4-oxa-1-azabicyclo[3.2.0]heptan-7-one ring system rsc.org. By employing enantiomerically pure azetidinone starting materials, chemists can access chiral derivatives of this bicyclic scaffold, which are instrumental in stereoselective syntheses.